molecular formula C18H19N5O2 B6574917 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 1105239-45-9

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No. B6574917
CAS RN: 1105239-45-9
M. Wt: 337.4 g/mol
InChI Key: QUZRXMDFWIVTDT-UHFFFAOYSA-N
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Description

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is 337.15387487 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Pyrazolines have garnered attention for their antibacterial properties. Reports suggest that they inhibit bacterial growth and may serve as potential agents against various pathogens. Although specific studies on F2459-1799 are scarce, exploring its antibacterial effects could be promising .

Antifungal Potential

Pyrazolines have also demonstrated antifungal activity. While direct evidence for F2459-1799 is limited, it’s worth investigating its effects against fungal strains. Such research could contribute to antifungal drug development .

Antiparasitic Applications

Given the diverse biological activities of pyrazolines, exploring F2459-1799’s potential as an antiparasitic agent is intriguing. Investigating its efficacy against protozoan parasites or helminths could yield valuable insights .

Anti-Inflammatory Properties

Pyrazolines exhibit anti-inflammatory effects, which could be relevant for various conditions. Although specific studies on F2459-1799 are lacking, understanding its impact on inflammatory pathways could be beneficial .

Antidepressant Potential

Some pyrazolines have shown antidepressant-like effects. While F2459-1799’s antidepressant activity remains unexplored, assessing its impact on neurotransmitter systems and behavioral models could be worthwhile .

Anticonvulsant Activity

Pyrazolines have been investigated as potential anticonvulsants. Evaluating F2459-1799’s effects on seizure models and neuronal excitability may reveal its anticonvulsant properties .

Antioxidant Capacity

Oxidative stress plays a role in various diseases. Pyrazolines, including F2459-1799, may possess antioxidant properties. Assessing its ability to scavenge free radicals and protect cells from oxidative damage is essential .

Antitumor Potential

While specific studies on F2459-1799’s antitumor effects are lacking, pyrazolines have been investigated as potential anticancer agents. Exploring its impact on cancer cell lines and tumor models could provide valuable insights .

properties

IUPAC Name

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-3-6-14(11(2)7-10)23-17-13(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZRXMDFWIVTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

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